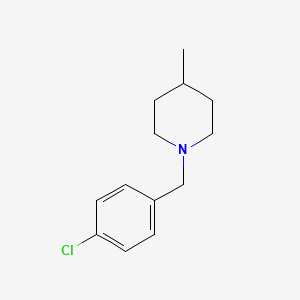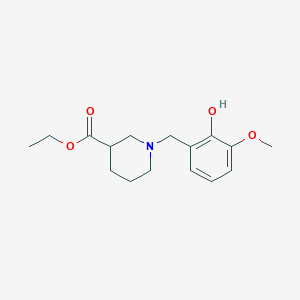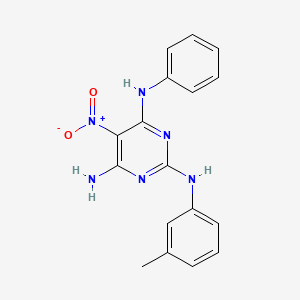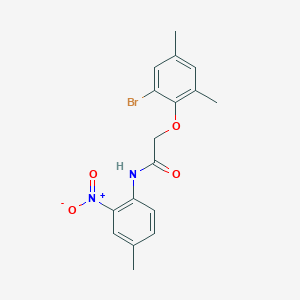![molecular formula C20H24Cl2N4 B12456253 [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B12456253.png)
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride: is a chemical compound known for its role as an inhibitor of Dickkopf-1 (DKK1), a protein involved in the Wnt/β-Catenin signaling pathway
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine typically involves multi-step organic reactions. The process begins with the formation of the naphthalen-2-ylpyrimidin-2-yl intermediate, followed by its coupling with piperidin-4-ylmethanamine. The final product is then converted to its dihydrochloride salt form to enhance its stability and solubility .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to maintain the integrity of the compound while minimizing by-products.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Hydroxylated derivatives of the naphthalene ring.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted piperidine derivatives.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research purposes.
Biology: In biological research, the compound’s role as a DKK1 inhibitor makes it valuable for studying the Wnt/β-Catenin signaling pathway, which is crucial in cell development and differentiation .
Medicine: The compound has potential therapeutic applications in enhancing bone formation and treating conditions related to bone density loss, such as osteoporosis .
Industry: In the industrial sector, the compound can be used in the development of pharmaceuticals and as a research tool in drug discovery.
作用機序
The compound exerts its effects by inhibiting Dickkopf-1 (DKK1), a protein that negatively regulates the Wnt/β-Catenin signaling pathway . By inhibiting DKK1, the compound promotes the activation of Wnt signaling, leading to increased bone formation and potentially other therapeutic effects. The molecular targets include the Wnt coreceptor lipoprotein-related protein-5 (LRP5) and Kremen2 (Kr2), which are involved in the regulation of Wnt signaling .
類似化合物との比較
WAY 262611: Another DKK1 inhibitor with similar properties and applications.
BIO: A GSK-3 inhibitor that also affects the Wnt/β-Catenin signaling pathway.
XAV939: A tankyrase inhibitor that stabilizes Axin, a negative regulator of the Wnt pathway.
Uniqueness: [1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride is unique in its specific inhibition of DKK1, which directly impacts bone formation rates. Its high specificity and efficacy in modulating the Wnt/β-Catenin signaling pathway distinguish it from other compounds with broader or different targets .
特性
分子式 |
C20H24Cl2N4 |
|---|---|
分子量 |
391.3 g/mol |
IUPAC名 |
[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C20H22N4.2ClH/c21-14-15-8-11-24(12-9-15)20-22-10-7-19(23-20)18-6-5-16-3-1-2-4-17(16)13-18;;/h1-7,10,13,15H,8-9,11-12,14,21H2;2*1H |
InChIキー |
VKWQTBHLUZTWQS-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1CN)C2=NC=CC(=N2)C3=CC4=CC=CC=C4C=C3.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl] 5,9-dimethyl-14-methylidene-13-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylate](/img/structure/B12456185.png)
![4,5,6-Trimethyl-2-[(2-methylbenzyl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B12456186.png)
![N-[(4aR,6S,7R,8R,8aS)-6-azido-8-hydroxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide (non-preferred name)](/img/structure/B12456190.png)
![N-{4-[4-(propan-2-yl)phenyl]-1,3-thiazol-2-yl}pyrimidin-2-amine](/img/structure/B12456202.png)
![methyl 4-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B12456209.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}hexanamide](/img/structure/B12456215.png)

![2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12456223.png)
![5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine](/img/structure/B12456224.png)

![Ethyl 2-amino-3-[4-(2-amino-6-{1-[4-chloro-2-(3-methylpyrazol-1-YL)phenyl]-2,2,2-trifluoroethoxy}pyrimidin-4-YL)phenyl]propanoate](/img/structure/B12456235.png)



